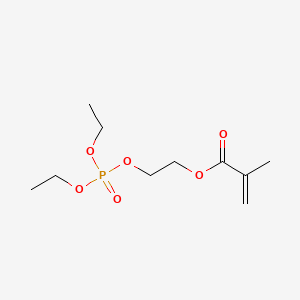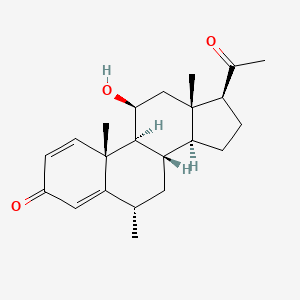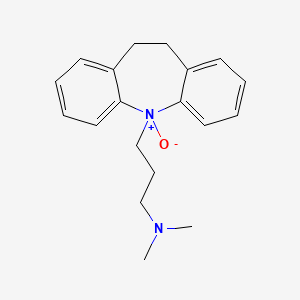
Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate
Vue d'ensemble
Description
Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate, also known as E2,6-BMPC, is a synthetic organic compound that has been used in research laboratories for various scientific applications. It is a versatile compound with a wide range of potential uses, including as a reagent for organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Applications De Recherche Scientifique
Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds, as a ligand for metal complexes, and as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate is not yet fully understood. However, it is known that it can act as an electron acceptor, and it has been suggested that it may act as a Lewis acid, donating electrons to the substrate. Additionally, it has been suggested that it may act as a hydrogen bond donor, forming hydrogen bonds with the substrate.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate are not yet fully understood. However, it has been suggested that it may have some anti-inflammatory and antioxidant properties, as well as some cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate in laboratory experiments include its low cost, its mild reaction conditions, and its high yield of product. However, it is important to note that it is a highly toxic compound, and should be handled with caution. Additionally, it is a volatile compound and can be difficult to handle and store.
Orientations Futures
Due to its wide range of potential uses, there are many possible future directions for research involving Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, coordination chemistry, and enzymatic reactions. Additionally, further research could be conducted into the development of new synthetic methods for its synthesis, as well as new methods for its detection and quantification. Finally, further research could be conducted into its potential applications in drug development and drug delivery.
Propriétés
IUPAC Name |
ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-4-25-20(24)15-9-18(16-7-5-13(2)11-21-16)23-19(10-15)17-8-6-14(3)12-22-17/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKHMAXGODZZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=NC=C(C=C2)C)C3=NC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376420 | |
| Record name | Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate | |
CAS RN |
294211-86-2 | |
| Record name | Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















